3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol

Beschreibung

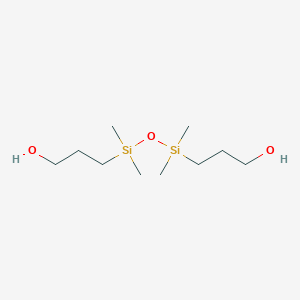

Chemical Structure and Key Properties 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol (CAS: 12758-40-6) is a siloxane-based diol characterized by a central disiloxane backbone (Si-O-Si) flanked by two methyl groups and two terminal propanol moieties. The hydroxyl groups on the propanol termini confer polarity and reactivity, enabling hydrogen bonding and participation in condensation or crosslinking reactions. Its molecular weight is approximately 280.5 g/mol (estimated from structural analogs) .

Synthesis The compound is synthesized via hydrosilylation reactions using platinum catalysts (e.g., Karstedt’s catalyst). For example, 1,1,3,3-tetramethyldisiloxane reacts with allyl derivatives under controlled conditions to introduce propanol groups . Purification typically involves column chromatography or distillation .

Applications

This diol is used in:

Eigenschaften

IUPAC Name |

3-[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O3Si2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPWSRVEMSGMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCO)O[Si](C)(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170899 | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18001-97-3 | |

| Record name | 3,3′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18001-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018001973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that this compound is a type of organosilicon compound, which are often used in the synthesis of polymers and other complex organic compounds.

Mode of Action

This compound contains reactive Si-H groups in its molecular structure. These groups can participate in hydrosilylation reactions, which involve the addition of Si-H across a carbon-carbon double bond. This allows the compound to act as a reducing agent in certain reactions.

Biochemical Pathways

It is known that organosilicon compounds like this one can be used in the synthesis of copolymers. These copolymers can have a wide range of applications, from materials science to biochemistry.

Pharmacokinetics

It is known that the compound is soluble in many organic solvents, which could potentially influence its bioavailability.

Result of Action

The result of the compound’s action largely depends on the specific reaction it is involved in. In general, it can be used to synthesize a variety of other compounds, including mono-functionalized siloxane derivatives and alkyl halides.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is sensitive to moisture and reacts with aqueous base. Therefore, it is typically stored under inert gas and at low temperatures. Additionally, the compound’s reactivity can be influenced by the presence of catalysts.

Biologische Aktivität

3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, also known by its CAS number 18001-97-3, is a siloxane compound characterized by its unique structure that includes a disiloxane backbone and two propanol groups. This compound has garnered interest in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on existing research findings.

Chemical Structure and Properties

The molecular formula for this compound is , indicating it contains 10 carbon atoms, 26 hydrogen atoms, 3 oxygen atoms, and 2 silicon atoms. The structural formula can be represented as follows:

Antimicrobial Activity

Several siloxane compounds have demonstrated antimicrobial properties. For instance:

- Study Findings : Research indicates that siloxanes can inhibit the growth of bacteria and fungi. A study highlighted that siloxane-based compounds exhibited significant activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the potential of compounds in cancer treatment:

- Case Study : In a study examining related siloxane compounds, some derivatives showed selective cytotoxicity against human tumor cell lines while sparing normal cells. This suggests that modifications to the siloxane structure could enhance selectivity and efficacy against cancer cells .

Enzyme Inhibition

Enzyme inhibition is another area where siloxanes have shown potential:

- Research Insights : Compounds similar to this compound have been studied for their ability to inhibit enzymes like urease and others involved in metabolic pathways. The mechanism often involves interaction with the active site of the enzyme .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Disiloxanes

Research Findings and Industrial Relevance

- Diol vs. Diamine : The diol (12758-40-6) is less reactive than its diamine analog (2469-55-8) but offers better biocompatibility, making it suitable for medical-grade silicones .

- Methacrylate Derivatives : These dominate in photolithography due to rapid curing, whereas the diol’s slower reactivity suits controlled crosslinking in elastomers .

- Divinyl Disiloxane : Widely used in Karstedt’s catalyst systems for industrial silicone production, highlighting the versatility of disiloxane chemistry .

Vorbereitungsmethoden

Preparation of 1,1,3,3-Tetramethyldisiloxane

The synthesis of 3,3'-(1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropanol often begins with the preparation of its precursor, 1,1,3,3-tetramethyldisiloxane (CAS: 3277-26-7). Patent US3898256A outlines a high-yield method using methyl Grignard reagents (CH₃MgX, where X = Cl, Br, I) and organohydrogen polysiloxanes.

Key Steps:

-

Reaction Setup : Organohydrogen polysiloxanes (e.g., 1,3,5,7-tetramethylcyclotetrasiloxane) are dissolved in a dialkyl ether solvent (e.g., dibutyl ether) and reacted with methyl Grignard reagents at 55°C.

-

Hydrolysis : The intermediate product is hydrolyzed with water or diluted aqueous acids/bases (e.g., HCl, NaOH) at temperatures below 30°C to prevent solvent boiling.

-

Purification : The crude product is dried and distilled to isolate pure 1,1,3,3-tetramethyldisiloxane.

Example :

In a 2-liter flask, 49 g (2 moles) of magnesium powder reacts with methyl chloride in dibutyl ether to form methylmagnesium chloride. This reagent then reacts with 1,3,5,7-tetramethylcyclotetrasiloxane, followed by hydrolysis with hydrochloric acid, yielding 1,1,3,3-tetramethyldisiloxane at >90% purity.

Propanol Group Introduction

The disiloxane precursor is functionalized with propanol groups via hydrosilylation or condensation reactions .

Hydrosilylation Approach :

-

Reagents : Allyl alcohol or allyl derivatives react with the Si–H bonds of 1,1,3,3-tetramethyldisiloxane in the presence of a platinum catalyst (e.g., Karstedt’s catalyst).

-

Conditions : Reactions proceed at 40–80°C in toluene or tetrahydrofuran (THF), with catalyst loadings of 0.1–1 mol%.

-

Outcome : The terminal Si–H bonds are replaced with propanol groups, forming the target diol.

Condensation Approach :

-

Coupling Agents : Propanol is linked to the disiloxane backbone using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Solvents : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency.

Direct Hydrosilylation of Cyclic Siloxanes

Patent US8501893B2 describes a one-step method using hydrosilylation of cyclic siloxanes with allyl alcohol derivatives.

Procedure :

-

Starting Material : Tetramethylcyclotetrasiloxane (D4H) or similar cyclic siloxanes are reacted with allyl alcohol in the presence of a platinum catalyst.

-

Reaction Conditions :

-

Product Isolation : The reaction mixture is filtered, concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexane eluent).

Advantages :

Reaction Optimization and Challenges

Catalyst Efficiency

Platinum catalysts exhibit superior activity compared to rhodium or palladium analogs. Karstedt’s catalyst (2–5 ppm Pt) achieves >90% conversion in 2–4 hours.

Solvent Effects

Side Reactions

-

Isomerization : Allyl alcohol may isomerize to propenol, reducing yield.

-

Oligomerization : Excess propanol groups can lead to dimer/trimer formation, necessitating precise stoichiometry.

Characterization Techniques

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Q & A

Q. What are the standard synthetic routes for 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanol, and how can reaction conditions be optimized?

The synthesis of disiloxane derivatives typically involves hydrosilylation or condensation reactions. For example, similar compounds like 1,3-divinyltetramethyldisiloxane (CAS 2627-95-4) are synthesized via platinum-catalyzed hydrosilylation of vinyl groups with tetramethyldisiloxane . For dipropanol-substituted derivatives, a two-step approach is recommended:

- Step 1: React 1,1,3,3-tetramethyldisiloxane with propanol under acidic or basic catalysis to form silanol intermediates.

- Step 2: Use coupling agents (e.g., DCC or EDC) to link the propanol groups.

Optimization parameters: Temperature (40–80°C), solvent polarity (toluene or THF), and catalyst loading (0.1–1 mol% Pt) significantly affect yield and purity. Monitor progress via <sup>29</sup>Si NMR to confirm siloxane bond formation .

Q. How can researchers characterize the molecular structure and purity of this compound?

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Solubility:

- Stability:

Advanced Research Questions

Q. How do conflicting data on thermal stability arise, and how can they be resolved experimentally?

Discrepancies in thermal stability data (e.g., decomposition temperatures ranging from 150–250°C) may stem from:

- Measurement techniques: TGA (thermogravimetric analysis) vs. DSC (differential scanning calorimetry).

- Sample purity: Trace moisture or catalysts accelerate degradation.

Resolution: - Perform parallel TGA/DSC under identical conditions (heating rate 10°C/min, N2 atmosphere).

- Pre-dry samples via azeotropic distillation with toluene .

Q. What computational methods are effective for predicting the reactivity of this compound in crosslinking applications?

- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to model siloxane bond dissociation energies and propanol group nucleophilicity.

- Molecular Dynamics (MD): Simulate interactions with polymers (e.g., PDMS) to predict crosslinking efficiency.

- QSPR Models: Corporate parameters like Hansen solubility parameters (δD, δP, δH) to design solvent systems for homogeneous reactions .

Q. How can researchers address contradictions in hydrophilicity measurements for this compound?

Conflicting hydrophilicity data (e.g., contact angle variations) may arise from:

Q. What experimental designs are recommended for studying structure-property relationships in derivatives?

-

Systematic variation of substituents: Replace propanol with other diols (e.g., ethylene glycol) to assess hydrophilicity.

-

Crosslinking studies: Compare tensile strength of PDMS networks modified with 0.1–5 wt% of the compound.

-

Table: Key Parameters for Structure-Property Analysis

Parameter Method Impact on Properties Si–O–Si bond length XRD or DFT Thermal stability –OH group density Titration (Karl Fischer) Hydrophilicity Molecular weight GPC or MALDI-TOF Solubility in polymers

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation:

- Volatile siloxane byproducts may form under heat; use fume hoods and PPE (gloves, goggles).

- Propanol groups are irritants; avoid skin contact via closed systems (e.g., Schlenk lines).

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water and consult a physician .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.